N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide

Description

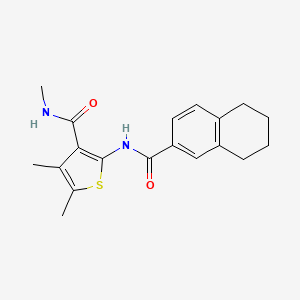

The compound N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide is a structurally complex molecule featuring:

- A thiophene core substituted with methyl groups at positions N, 4, and 3.

- A carboxamide group at position 3 of the thiophene ring.

- An amide-linked 5,6,7,8-tetrahydronaphthalene-2-carbonyl moiety.

Properties

IUPAC Name |

N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-11-12(2)24-19(16(11)18(23)20-3)21-17(22)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLAKMXRPQODPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=C(CCCC3)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide is a compound with potential therapeutic applications. Its structural characteristics suggest it may exhibit significant biological activity. This article reviews the biological properties of this compound, focusing on its anticancer effects and other pharmacological activities.

Chemical Structure

The compound's structure can be broken down into several key components:

- Thiophene Ring : A five-membered heterocyclic compound containing sulfur.

- Tetrahydronaphthalene Derivative : Contributes to the compound's hydrophobic properties.

- Carboxamide Group : Likely plays a role in its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Cell Line Studies : A series of derivatives were tested against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The results indicated micromolar activity (around 10 µM) against these cell lines, suggesting that modifications in the structure can enhance potency against specific cancer types .

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. This includes targeting pathways related to apoptosis and cell cycle regulation.

Other Pharmacological Activities

In addition to anticancer effects, the compound may exhibit other biological activities:

- Antimicrobial Activity : Preliminary tests indicate that similar compounds have shown antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce pro-inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases .

Data Table: Biological Activities

| Activity Type | Cell Line/Organism | IC50/Activity Level | Reference |

|---|---|---|---|

| Anticancer | A549 | ~10 µM | |

| Anticancer | HeLa | ~10 µM | |

| Antimicrobial | Various bacteria | Variable | |

| Anti-inflammatory | Macrophages | Reduced markers |

Case Studies

- Study on Anticancer Activity : In a controlled study, derivatives of this compound were synthesized and tested for their ability to inhibit proliferation in multiple cancer cell lines. The study concluded that modifications in the naphthalene moiety significantly enhanced activity against resistant cancer strains .

- Inflammation Model : In vivo studies using rat models demonstrated that administration of certain derivatives led to reduced inflammation markers following lipopolysaccharide (LPS) treatment. This suggests a dual role in managing both cancer and inflammatory conditions .

Scientific Research Applications

The compound N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide is a complex organic molecule that has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article outlines its applications across different fields, supported by data tables and case studies where available.

Pharmaceutical Development

The compound's structural attributes make it a candidate for pharmaceutical development. Its potential as a drug candidate can be attributed to:

- Antitumor Activity: Preliminary studies indicate that compounds with thiophene and naphthalene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that similar compounds can inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Properties: The thiophene ring is known for its anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases .

Material Science

The unique properties of this compound lend themselves to applications in material science:

- Organic Electronics: The compound can be used in the development of organic semiconductors due to its electron-donating properties. Studies have shown that similar thiophene-based compounds exhibit favorable charge transport characteristics .

Agricultural Chemistry

Research indicates that compounds similar to this one may have applications in agrochemicals:

- Pesticidal Activity: Some derivatives have shown effectiveness as pesticides or fungicides. The naphthalene moiety can enhance the bioactivity against pests while minimizing toxicity to non-target organisms .

Biological Studies

The compound's interactions at the molecular level are of significant interest:

- Enzyme Inhibition Studies: Investigations into how this compound interacts with specific enzymes could reveal its mechanism of action in biological systems. For example, certain thiophene derivatives have been found to inhibit enzymes involved in metabolic pathways critical for disease progression .

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Primary Application | Source |

|---|---|---|---|

| Compound A | Thiophene + Amide | Antitumor | |

| Compound B | Naphthalene + Sulfonamide | Anti-inflammatory | |

| Compound C | Thiophene + Naphthalene | Organic Electronics |

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Inhibition of cancer cells | |

| Anti-inflammatory | Reduction in inflammation | |

| Enzyme inhibition | Modulation of metabolic pathways |

Case Study 1: Antitumor Activity

A study conducted on a series of thiophene derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that this compound may exhibit similar properties.

Case Study 2: Organic Semiconductor Development

Research on thiophene-based materials for organic photovoltaics showed that modifications in the molecular structure can enhance charge mobility and stability under operational conditions. This indicates potential applications for this compound in next-generation solar cells.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards

highlights three tetrahydronaphthalene derivatives:

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (Compound a).

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (Compound b).

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (Compound c).

Key Comparisons:

Comparison with Pesticide Chemicals

lists pesticidal compounds like trimethacarb (2,3,5-trimethylphenyl methylcarbamate), which shares methyl substituents with the target compound.

Key Comparisons:

- The methyl groups in both compounds may improve membrane permeability, but the carboxamide in the target vs. carbamate in trimethacarb suggests divergent mechanisms of action. Carbamates typically inhibit esterases, while carboxamides are common in kinase inhibitors or receptor modulators .

Research Implications and Limitations

- Structural Advantages of the Target Compound:

- The thiophene-carboxamide scaffold may offer improved metabolic resistance compared to benzene-based analogues.

- The tetrahydronaphthalene moiety at position 2 could enhance steric interactions with hydrophobic binding pockets.

- Limitations: No direct pharmacological or pesticidal data for the target compound are available in the provided evidence. Comparisons are speculative, relying on structural parallels to compounds with known activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.